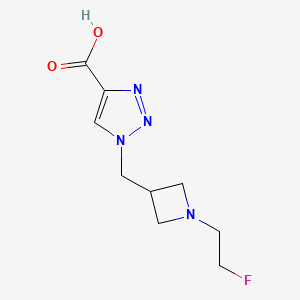

1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

描述

This compound features a 1,2,3-triazole core substituted at the 4-position with a carboxylic acid group and at the 1-position with an azetidin-3-ylmethyl moiety bearing a 2-fluoroethyl substituent. The azetidine ring (a 4-membered saturated nitrogen heterocycle) and the fluorine atom confer unique physicochemical properties, such as enhanced metabolic stability and conformational rigidity, making it a candidate for drug development, particularly in antimicrobial or targeted therapies .

属性

IUPAC Name |

1-[[1-(2-fluoroethyl)azetidin-3-yl]methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN4O2/c10-1-2-13-3-7(4-13)5-14-6-8(9(15)16)11-12-14/h6-7H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMNEPAWOPJUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCF)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 2090315-92-5) is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a triazole moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on available research findings.

The biological activity of this compound is hypothesized to involve multiple mechanisms, primarily due to its structural similarity to other triazole derivatives known for their ability to interfere with cellular processes.

Anticancer Activity

Research indicates that compounds containing the triazole structure can induce apoptosis in cancer cells through various pathways:

- Caspase Activation : Similar compounds have been shown to activate caspases, leading to programmed cell death. For example, triazole derivatives have been reported to induce caspase-8 and caspase-3 activation in leukemia cells, suggesting a potential for similar effects with this compound .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The introduction of the azetidine ring and fluorine atom may enhance membrane permeability and interaction with microbial targets:

- Minimum Inhibitory Concentration (MIC) : Studies on related triazoles indicate effective inhibition against various bacterial strains with MIC values comparable to standard antibiotics .

Case Studies and Research Findings

科学研究应用

The biological activity of 1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is hypothesized to involve multiple mechanisms due to its structural similarity to other triazole derivatives. These compounds are known for their ability to interfere with various cellular processes, making them potential candidates for drug development.

Antimicrobial Properties

Research indicates that triazole compounds exhibit significant antimicrobial activity. The compound has been studied for its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Activity

Triazole derivatives are also recognized for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the applications of this compound in various therapeutic areas:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibit potent activity against resistant strains of bacteria, highlighting their potential as new antibiotics.

- Cancer Research : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its utility as a chemotherapeutic agent. The specific pathways involved are currently being elucidated.

- Pharmacokinetics : Research into the pharmacokinetic properties of this compound has indicated favorable absorption and distribution characteristics, which are crucial for its efficacy as a drug candidate.

相似化合物的比较

Azetidine-Containing Analogs

Key Differences :

- The 2-fluoroethyl group in the target compound improves membrane permeability compared to the polar Boc or methylsulfonyl groups.

- The Boc analog is primarily a synthetic intermediate, while the methylsulfonyl derivative may exhibit different target selectivity due to its electronegative substituent.

Aryl-Substituted Triazole Analogs

Key Differences :

- The 2-aminophenyl analog’s antimicrobial activity is attributed to its ability to disrupt bacterial membranes, unlike the target compound’s azetidine-fluorine motif.

- The ethoxyphenyl derivative’s tautomerism limits its stability in solution, whereas the target compound’s rigid azetidine ring minimizes such isomerization.

Fluorinated Triazole Derivatives

Key Differences :

- The 2-fluoroethyl group in the target compound offers a balance between hydrophobicity and polarity, unlike the highly lipophilic difluorobenzyl or trifluoromethylphenyl analogs.

- Fluorine in the target compound may reduce off-target interactions compared to bulkier CF3 groups.

准备方法

Synthesis of Triazole-4-Carboxylic Acid Derivatives

- The 1,2,3-triazole-4-carboxylic acid core can be prepared via the cycloaddition of aryl azides with ethyl acetoacetate, followed by hydrolysis to yield the acid.

- The acid can be converted to the corresponding acid chloride using thionyl chloride (SOCl2), facilitating further acylation reactions.

- This approach is well-documented for preparing various substituted triazole carboxylic acids and their derivatives.

Functionalization of the Azetidine Ring with 2-Fluoroethyl Group

Alkylation of Azetidine

- Alkylation of azetidine derivatives with fluoroalkyl halides (e.g., 2-fluoroethyl iodide or bromide) in the presence of bases such as cesium carbonate is a common method to introduce the 2-fluoroethyl substituent.

- Protective groups such as Boc (tert-butoxycarbonyl) are often employed to protect the azetidine nitrogen during synthetic steps and are later removed by acidic treatment (e.g., hydrochloric acid in dioxane).

- Reductive amination can also be used to install side chains on azetidine nitrogen, followed by deprotection and further functionalization.

Coupling of Azetidine Moiety to the Triazole Core

Suzuki Coupling and Other Cross-Coupling Reactions

- Suzuki coupling reactions have been employed to introduce complex side chains onto triazole scaffolds using boronic acid derivatives and palladium catalysts under microwave-assisted conditions.

- The carboxylic acid functionality on the triazole ring can be preserved or introduced after coupling steps by saponification of esters or by direct carbonylation of triflate intermediates.

Representative Synthetic Route Summary

Detailed Research Findings and Notes

- The use of boron trifluoride is effective for demethylation of methoxy groups to phenols, which can be further functionalized.

- Protective group strategies are crucial to ensure selective reactions on the azetidine nitrogen without affecting the triazole core.

- Microwave-assisted Suzuki coupling significantly reduces reaction times (e.g., 15 minutes at 140°C) and improves yields in the installation of complex side chains.

- Purification of the final compound often involves preparative reverse-phase high-performance liquid chromatography (HPLC) with gradients of trifluoroacetic acid in water and acetonitrile.

- Characterization typically includes mass spectrometry (MS) and proton nuclear magnetic resonance (^1H NMR) spectroscopy to confirm structure and purity.

常见问题

Basic: What synthetic strategies are recommended for preparing 1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can regioselectivity be controlled?

Methodological Answer:

The synthesis of triazole-azetidine hybrids typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the azetidine ring. For example:

- Step 1: Synthesize the azetidine precursor (e.g., 1-(2-fluoroethyl)azetidin-3-ylmethanol) via nucleophilic substitution, using 2-fluoroethyl bromide and azetidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Introduce a propargyl group to the azetidine via Mitsunobu or alkylation reactions.

- Step 3: Perform CuAAC with an azide-functionalized carboxylic acid (e.g., 4-azidocarboxylic acid derivatives) to form the triazole ring. Use CuSO₄·5H₂O with sodium ascorbate in THF/H₂O (1:1) at 50°C for 3 hours to ensure regioselective 1,4-disubstituted triazole formation .

- Step 4: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient).

Key Considerations: Monitor reaction progress using TLC or LC-MS. Regioselectivity in CuAAC is ensured by Cu(I) catalysis, avoiding thermal or Ru-mediated pathways that favor 1,5-disubstituted isomers .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Identify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and triazole C=N stretch (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS): Use ESI-HRMS to confirm molecular ion [M+H]⁺ with <5 ppm error.

- HPLC-PDA: Assess purity (>95%) using a C18 column (ACN/0.1% TFA in H₂O gradient) with UV detection at 254 nm .

Validation: Compare spectral data with analogous triazole-carboxylic acids (e.g., ethyl 1-(2,6-difluorobenzyl)-1H-triazole-4-carboxylate ).

Basic: How should researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at -20°C in amber vials to prevent photodegradation .

- pH Stability: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) in buffers (pH 1–9). Monitor degradation via HPLC; carboxylic acids are prone to decarboxylation at pH <3 or pH >8 .

- Light Sensitivity: Expose to UV light (254 nm) for 24 hours and quantify degradation products using LC-MS .

Mitigation: Use lyophilization for long-term storage and add stabilizers (e.g., BHT) for oxidation-prone intermediates .

Advanced: How does the 2-fluoroethyl-azetidine moiety influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Electrophilic Reactions: The electron-withdrawing fluorine atom increases the azetidine’s electrophilicity, facilitating SN2 reactions at the methylene bridge. For example, alkylation with iodomethane in DMF/K₂CO₃ proceeds at 60°C with >80% yield .

- Nucleophilic Reactions: The triazole’s N2 position acts as a weak nucleophile. Fluorine’s inductive effect reduces basicity, requiring strong electrophiles (e.g., acyl chlorides) for acylation .

- Fluorine-Specific Effects: ¹⁹F NMR tracks fluorinated intermediates during derivatization. The 2-fluoroethyl group enhances metabolic stability by resisting CYP450 oxidation .

Experimental Design: Compare reactivity with non-fluorinated analogs (e.g., ethyl-azetidine derivatives) using kinetic studies .

Advanced: What computational approaches predict the compound’s bioactivity and target interactions?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions (e.g., triazole N3 for hydrogen bonding) .

- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., enzymes with triazole-binding pockets). Validate with MD simulations (GROMACS) to assess stability over 100 ns .

- ADMET Prediction: Employ SwissADME to estimate logP (lipophilicity) and BBB permeability. Fluorine substitution typically improves bioavailability but may increase plasma protein binding .

Case Study: Docking studies on benzotriazole analogs show strong affinity for kinase targets (e.g., EGFR), suggesting potential anticancer applications .

Advanced: How can researchers design experiments to assess environmental persistence and ecotoxicological effects?

Methodological Answer:

- Fate Studies: Use OECD 307 guidelines to evaluate biodegradation in soil/water systems. Monitor parent compound and metabolites via LC-MS/MS over 28 days .

- Aquatic Toxicity: Perform Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (OECD 201). Fluorinated compounds often exhibit moderate toxicity (EC₅₀ ~10–100 mg/L) due to bioaccumulation .

- Photodegradation: Exclude to UV light (λ=290–400 nm) in aqueous solution and identify breakdown products (e.g., defluorinated intermediates) .

Data Interpretation: Compare results with structurally related fluorinated triazoles (e.g., 4-fluoro-1-methylbenzotriazole ).

Advanced: How should contradictory data on reaction yields or bioactivity be systematically resolved?

Methodological Answer:

- Yield Discrepancies: Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use design of experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent ratio) .

- Bioactivity Variability: Validate assays with positive/negative controls (e.g., cisplatin for cytotoxicity). Cross-test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Statistical Analysis: Apply ANOVA or t-tests to determine significance. For example, if CuAAC yields vary (60–85%), optimize Cu(I) source (e.g., CuI vs. CuBr) and ligand (e.g., TBTA) .

Case Study: Inconsistent IC₅₀ values for triazole-carboxylic acids may arise from assay interference (e.g., compound aggregation). Confirm using dynamic light scattering (DLS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。